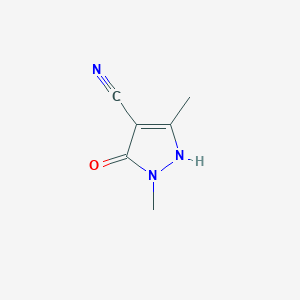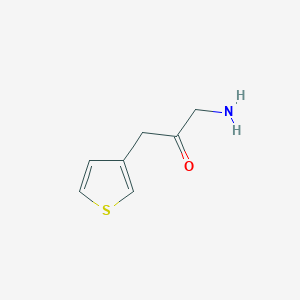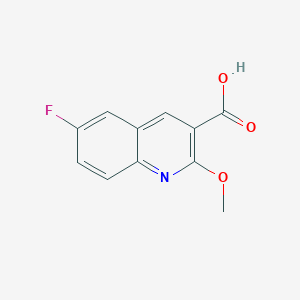
6-Fluoro-2-methoxyquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-methoxyquinoline-3-carboxylic acid is a fluorinated quinoline derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both fluorine and methoxy groups in its structure imparts unique chemical properties that can be exploited for different scientific purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methoxyquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 6-position of the quinoline ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Methoxylation: Introduction of the methoxy group at the 2-position. This can be done using methanol in the presence of a base like sodium hydride.
Carboxylation: Introduction of the carboxylic acid group at the 3-position. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-methoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield simpler quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-methoxyquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting bacterial infections.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique chemical properties make it useful in the development of new materials with specific characteristics, such as improved thermal stability or electronic properties.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may target bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death. The presence of the fluorine atom enhances its binding affinity to these enzymes, making it a potent antibacterial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-2-methylquinoline-3-carboxylic acid
- 7-Fluoro-2-methylquinoline-4-carboxylic acid
- 6-Bromo-2-methylquinoline-3-carboxylic acid
Uniqueness
6-Fluoro-2-methoxyquinoline-3-carboxylic acid is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties. These groups enhance its reactivity and binding affinity in various applications, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C11H8FNO3 |
|---|---|
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
6-fluoro-2-methoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
FJGSSMQWLGSBFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B13163645.png)
![tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13163660.png)
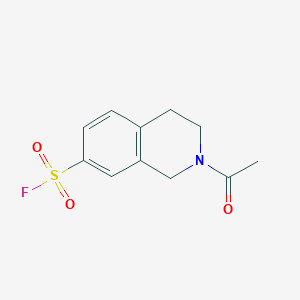
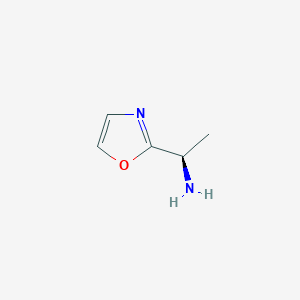
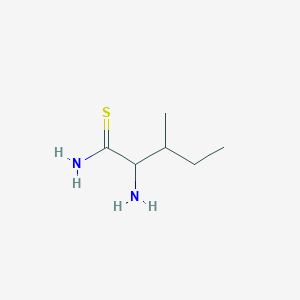
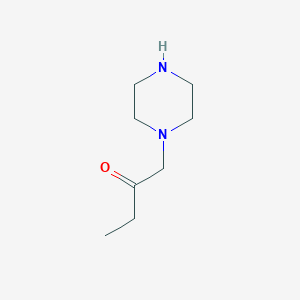

![1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13163702.png)

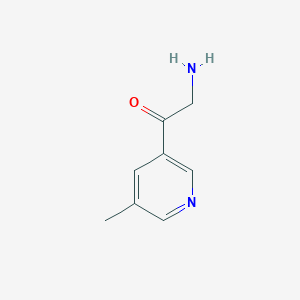

![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13163719.png)
